molecular formula C10H12BF3O3 B1425571 (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid CAS No. 1162257-45-5

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1425571
CAS No.: 1162257-45-5
M. Wt: 248.01 g/mol
InChI Key: WXJILKLCSIMQCB-UHFFFAOYSA-N
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Description

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a sophisticated boronic acid derivative that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is a cornerstone methodology for constructing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals and materials science. The compound's specific structure features a propoxy ether and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The propoxy side chain can influence the compound's solubility and overall steric profile. As a result, this boronic acid is a valuable precursor for incorporating this specific substituted phenyl ring into more complex target molecules, such as potential kinase inhibitors or other biologically active compounds. Researchers utilize this reagent to explore new chemical space in drug discovery programs and in the development of advanced organic materials. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-propoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(11(15)16)6-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJILKLCSIMQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716591
Record name [4-Propoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-45-5
Record name [4-Propoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a boronic acid functional group attached to a phenyl ring with a propoxy substituent at the para position and a trifluoromethyl group at the meta position. This configuration enhances its electrophilic character, making it reactive under various conditions, which is beneficial for its applications in organic synthesis and medicinal chemistry.

Boronic acids are known for their ability to interact with biological targets, often through reversible covalent bonding. The mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including proteases and kinases. Boronic acids have been shown to inhibit fatty acid amide hydrolase (FAAH), which is relevant in pain management and inflammation .
  • Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting metabolic pathways. For instance, certain derivatives have been found to inhibit cell growth by targeting specific signaling pathways involved in cancer proliferation .

Anticancer Properties

Several studies have highlighted the anticancer potential of boronic acids. For example:

  • Cell Viability Studies : In vitro studies demonstrated that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : The compound's ability to inhibit key metabolic enzymes involved in cancer cell survival suggests its potential as a therapeutic agent against neoplastic diseases .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • Tyrosine Kinase Inhibition : It has been shown to inhibit tyrosine kinases, which are critical in many signaling pathways associated with cancer progression. This inhibition is particularly relevant for diseases like leukemia and other malignancies where kinase activity is dysregulated .

Other Biological Activities

Research has also explored additional biological activities:

  • Antibacterial and Antiviral Effects : Some boronic acids exhibit antibacterial properties by targeting bacterial enzymes, while others have shown promise against viral infections by inhibiting viral replication processes .

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited the growth of colon cancer cells through apoptosis induction. The research indicated an IC50 value in the low micromolar range, suggesting potent biological activity .
  • Tyrosine Kinase Inhibitor Development : Another investigation focused on synthesizing new boronic acid derivatives as tyrosine kinase inhibitors. The study reported that these compounds could effectively block the activity of several kinases implicated in cancer, providing a basis for developing novel anticancer therapies .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug discovery:

  • Lead Compound Development : Its structural characteristics allow it to serve as a lead compound for developing new drugs targeting specific enzymes involved in disease processes .
  • Synthetic Utility : The compound's ability to participate in Suzuki-Miyaura coupling reactions enhances its utility in synthesizing complex organic molecules with potential therapeutic effects .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling
One of the primary applications of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is its role as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the boronic acid functional group allows for high reactivity under mild conditions, making it a valuable building block in organic chemistry .

Case Study: Synthesis of Pharmaceuticals
A study demonstrated the use of this boronic acid in synthesizing various pharmaceutical intermediates. By employing this compound in Suzuki reactions, researchers successfully constructed key intermediates for drug development, showcasing its utility in creating compounds with potential therapeutic effects .

Pharmaceutical Applications

Drug Development
The trifluoromethyl group (-CF3) present in this compound acts as a bioisostere, mimicking other functional groups found in biologically active molecules. This characteristic enhances the compound's potential as a starting point for new drug candidates .

Preliminary Biological Studies
Initial studies have indicated that this compound may exhibit binding affinity with certain biomolecules, suggesting potential pharmacokinetic properties that warrant further investigation. Such properties could lead to the development of novel therapeutic agents targeting specific diseases .

Material Science

Polymer Development
The unique chemical properties of this compound facilitate its use in creating advanced materials. For instance, it can be incorporated into polymer matrices to develop self-healing or stimuli-responsive materials. These materials have applications in coatings, adhesives, and biomedical devices .

Case Study: Self-Healing Materials
Research has shown that polymers containing boronic acids can form dynamic covalent bonds that enable self-healing properties when damaged. The incorporation of this compound into such systems has been explored, leading to promising results in enhancing material longevity and functionality .

Agrochemicals

Pesticide Development
The compound also finds application in agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its reactivity allows for the modification and enhancement of pesticide formulations, potentially improving efficacy and selectivity against target pests .

Comparison with Similar Compounds

Substituent Effects

Key structural analogues include:

Compound Name Substituents (Position) Key Features
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid -OAc (para), -CF₃ (meta) Electron-withdrawing acetoxy group
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid -CH₃ (para), -CF₃ (meta) Electron-donating methyl group
(4-Fluorophenyl)boronic acid -F (para) Strong electron-withdrawing halogen
(3,5-Bis(trifluoromethyl)phenyl)boronic acid -CF₃ (meta, para) Enhanced electrophilicity
  • Electronic Effects : The propoxy group is electron-donating via resonance but sterically bulkier than methyl or fluorine substituents. This contrasts with acetoxy (-OAc), which is electron-withdrawing .
  • Steric Effects : Propoxy’s larger size may hinder reactions requiring planar transition states, such as certain cross-couplings, compared to smaller groups like -F or -CH₃ .

Suzuki-Miyaura Cross-Coupling

  • Yields in Biaryl Synthesis :
    • (4-(Trifluoromethyl)phenyl)boronic acid achieved 63–65% yields in meriolin synthesis (Table 2, ).
    • Propoxy analogues are less studied, but steric bulk may reduce yields in analogous reactions.

Petasis Reaction Performance

  • Boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) failed to produce isolatable Petasis products due to reduced nucleophilicity .
  • Propoxy’s electron-donating nature may improve reactivity in such reactions compared to -CF₃ derivatives.

Functionalization of Carbon-Based Materials

  • (4-(Trifluoromethyl)phenyl)boronic acid was used to functionalize multi-layer graphene (MLG) via radical coupling .
  • Propoxy derivatives could alter MLG hydrophobicity or binding efficiency due to increased steric demand.

Enzyme Inhibition

  • Boronic acids with methoxyethyl phenoxy groups showed potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM) .
  • Propoxy’s larger size may hinder binding in enzyme active sites compared to smaller substituents.

Physical and Spectroscopic Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Purity
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid 247.96 97%
(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid* ~280 (estimated) N/A

NMR Spectral Data

  • (4-(Trifluoromethyl)phenyl)boronic acid :
    • ¹H NMR (CDCl₃): δ 8.11 (d, J=7.2 Hz), 7.72 (d, J=7.2 Hz) .
    • Propoxy protons would appear as a triplet (CH₂CH₂CH₃) near δ 1.0–1.5, with -OCH₂ signals around δ 3.5–4.0.

Preparation Methods

Procedure Overview:

  • Starting Materials: 4-bromo-3-(trifluoromethyl)phenyl derivatives or halogenated precursors.
  • Reagents: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
  • Conditions: Typically performed in inert atmospheres (argon or nitrogen), using solvents like dioxane, toluene, or DMF, at elevated temperatures (80–140°C).
  • Base: Potassium carbonate, cesium carbonate, or potassium phosphate to facilitate transmetalation.
  • Reaction Time: Ranges from 4 hours to overnight, depending on temperature and catalyst activity.

Data Table: Representative Suzuki–Miyaura Preparation

Entry Starting Material Boronic Acid Derivative Catalyst Solvent Base Temperature Yield Reference
1 4-bromo-3-(trifluoromethyl)phenyl Propoxyphenylboronic acid Pd(PPh₃)₄ Toluene/water K₂CO₃ 100°C 92%
2 4-bromo-3-(trifluoromethyl)phenyl 4-Propoxyphenylboronic acid Pd(dppf)Cl₂ Dioxane/water Cs₂CO₃ 140°C 93%

Lithiation–Boronation Protocols

An alternative synthetic route involves lithiation of the halogenated aromatic precursor followed by boronation to install the boronic acid group directly.

Procedure Highlights:

  • Lithiation: Achieved using n-Butyllithium (n-BuLi) at low temperatures (-78°C to 0°C).
  • Boronation: The lithiated intermediate reacts with boron electrophiles such as boron tribromide or boronic esters.
  • Hydrolysis: Final step involves hydrolysis to yield the boronic acid.

Example:

  • Starting Material: 4-bromo-3-(trifluoromethyl)phenyl.
  • Reaction Conditions: n-BuLi in THF at -78°C, followed by boron electrophile addition.
  • Yield: Typically ranges from 60–85%, depending on reaction control and purification.

Data Table: Lithiation–Boronation

Step Reagents Temperature Yield Reference
Lithiation n-BuLi -78°C -
Boronation BBr₃ or boronic ester 0°C to room temp 60–85%

Functional Group Transformations and Direct Synthesis

Some methods involve direct functionalization of the aromatic ring via electrophilic substitution or directed lithiation, followed by boronation.

Key Points:

  • Electrophilic substitution with boronic acids or esters can be achieved on activated aromatic rings bearing suitable directing groups.
  • Reaction Conditions: Mild to moderate temperatures, with catalysts or directing groups to enhance selectivity.

Example:

  • Starting Material: 3-(trifluoromethyl)phenol or phenyl derivatives.
  • Method: Directed ortho-lithiation followed by boronation.
  • Yield: Variable, often optimized through reaction condition adjustments.

Notes on Reaction Conditions and Optimization

  • Catalyst Choice: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are most effective.
  • Solvent Systems: Dioxane, toluene, or DMF are common; solvent choice affects solubility and reaction rate.
  • Temperature: Elevated temperatures (80–140°C) improve reaction rates but may cause side reactions.
  • Bases: Potassium carbonate and cesium carbonate are preferred for their solubility and basic strength.
  • Purification: Typically involves column chromatography, recrystallization, or silica gel filtration.

Summary of Key Research Findings

Methodology Advantages Disadvantages Typical Yield References
Suzuki–Miyaura Cross-Coupling High yield, versatile, scalable Requires palladium catalysts, moisture-sensitive 92–93% ,]
Lithiation–Boronation Direct, high selectivity Requires low-temperature control, sensitive to moisture 60–85%
Electrophilic Substitution Mild, straightforward Limited scope, regioselectivity issues Variable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via Suzuki-Miyaura coupling, leveraging aryl halides and boronic acid precursors. For example, brominated intermediates like 2-bromo-4-(trifluoromethyl)aniline () can react with boronic esters under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity, and base selection) critically impact yield. For instance, tert-butoxycarbonyl-protected intermediates require anhydrous conditions to prevent hydrolysis .
  • Key Data : LCMS (m/z 243 [M+H-C₄H₉OCO]+) and HPLC retention time (1.31 minutes under SMD-TFA05 conditions) are critical for validating intermediates .

Q. How should researchers characterize the purity and structural integrity of this boronic acid?

  • Use high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA)-modified mobile phases to assess purity (>97% by HLC, as per reagent catalogs) . Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (LCMS) confirm structural features like the trifluoromethyl and propoxy groups. Crystallographic studies (e.g., Acta Crystallographica protocols) may resolve steric effects from substituents .

Q. What are the common applications of this compound in organic synthesis?

  • It serves as a key building block in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl motifs. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in coupling reactions . The propoxy group may improve solubility in non-polar solvents .

Advanced Research Questions

Q. How does the steric and electronic profile of the trifluoromethyl group influence protodeboronation risks?

  • The trifluoromethyl group increases acidity at the boron center, accelerating protodeboronation under protic conditions. Stabilization strategies include using bulky ligands (e.g., pinacol esters) or low-temperature reactions. Studies on analogous 4-halophenylboronic acids show that electron-withdrawing groups like -CF₃ reduce thermal stability .
  • Contradiction Note : While -CF₃ generally destabilizes boronic acids, its combination with a propoxy group may mitigate this via steric shielding .

Q. What challenges arise in storing this compound, and how can they be addressed?

  • Moisture sensitivity and oxidative deboronation are major issues. Store at 0–6°C in anhydrous, inert atmospheres (argon/vacuum-sealed vials). Reagent catalogs recommend purity >97% (HPLC) to minimize decomposition byproducts . For long-term storage, convert to pinacol esters, which exhibit superior stability .

Q. How does this compound perform in aqueous vs. anhydrous reaction systems?

  • In aqueous systems, the trifluoromethyl group increases hydrolysis susceptibility, requiring pH control (neutral to slightly basic). In anhydrous systems (e.g., THF/toluene), the propoxy group enhances solubility, enabling efficient coupling at elevated temperatures (80–100°C). Contrast with 4-methoxyphenylboronic acid, where -OCH₃ offers similar solubility but lower acidity .

Q. What role does this boronic acid play in medicinal chemistry, particularly in targeting enzyme active sites?

  • The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase). Docking studies of analogous bromo-trifluoromethyl benzylamines suggest potential for antifungal drug development. The propoxy group may further modulate pharmacokinetic properties by increasing membrane permeability .

Methodological Recommendations

  • Synthetic Optimization : Use tert-butyl carbamate (Boc) protection for amine-containing intermediates to prevent side reactions during cross-coupling .
  • Analytical Validation : Combine HPLC (for purity) with ¹⁹F NMR to track trifluoromethyl group integrity .
  • Safety Protocols : Handle under nitrogen purge to mitigate boronic acid oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid
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(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

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